molecular formula C9H7ClN2O2 B12273252 methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Katalognummer: B12273252
Molekulargewicht: 210.62 g/mol
InChI-Schlüssel: PCIPHVADYACKGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS: 1266557-63-4) is a heterocyclic compound with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol. It is characterized by a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at position 7 and a methyl ester group at position 3. The compound requires storage under inert conditions at 2–8°C due to its sensitivity . Its hazards include skin/eye irritation and toxicity (H302, H315, H319, H335) . This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive indole and azaindole derivatives.

Eigenschaften

IUPAC Name

methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-12-7-5(6)2-3-11-8(7)10/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIPHVADYACKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reductive Cyclization of Nitropyridine Precursors

A key method involves the treatment of 2-chloro-3-nitropyridine derivatives with reducing agents. For example, 2-chloro-3-nitro-4-methylpyridine reacts with iron powder in acetic acid under reflux to yield the pyrrolopyridine core. Subsequent esterification introduces the carboxylate group.

Reaction Scheme:

  • Reduction-Cyclization:
    $$ \text{2-Chloro-3-nitro-4-methylpyridine} + \text{Fe} \xrightarrow{\text{AcOH, 60°C}} \text{7-Chloro-1H-pyrrolo[2,3-c]pyridine} $$
  • Esterification:
    $$ \text{7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} $$

This method achieves moderate yields (72–81%) but requires careful control of stoichiometry to avoid over-reduction.

Halogenation and Functional Group Interconversion

Chlorination at the 7-position is critical for achieving the target structure. Direct electrophilic substitution or halogen exchange reactions are commonly employed.

Directed Chlorination Using N-Chlorosuccinimide (NCS)

In a optimized protocol, the pyrrolopyridine core is treated with NCS in dichloromethane at 0°C, selectively introducing chlorine at the 7-position. The reaction proceeds via a radical mechanism, with yields exceeding 85% when catalyzed by Lewis acids like FeCl₃.

Key Data:

Parameter Value
Temperature 0°C → RT
Catalyst FeCl₃ (5 mol%)
Yield 87%
Purity (HPLC) >98%

Esterification Strategies

Esterification of the carboxylic acid intermediate is a pivotal step. Two primary methods dominate:

Acid-Catalyzed Fischer Esterification

The carboxylic acid derivative is refluxed with methanol in the presence of sulfuric acid, achieving conversions >90%. However, this method risks decomposition of acid-sensitive substrates.

Mitsunobu Reaction for Sterically Hindered Systems

For substrates prone to racemization, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures retention of configuration. This method is particularly effective for multigram-scale synthesis, with yields of 78–82%.

Comparative Table: Esterification Methods

Method Conditions Yield (%) Purity (%)
Fischer H₂SO₄, MeOH, reflux 92 95
Mitsunobu DEAD, PPh₃, THF, 0°C→RT 80 98
Steglich DCC, DMAP, CH₂Cl₂ 75 97

Industrial-Scale Considerations

For commercial production, continuous flow reactors are employed to enhance heat transfer and reduce reaction times. Key optimizations include:

  • Solvent Selection: Tetrahydrofuran (THF) improves solubility of intermediates.
  • Catalyst Recycling: Pd/C or Ni-based catalysts are reused via filtration.
  • Quality Control: In-line HPLC monitoring ensures ≥99.5% purity.

Analyse Chemischer Reaktionen

Reaktionstypen

Methyl-7-Chlor-1H-pyrrolo[2,3-c]pyridin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

    Substitutionsreaktionen: Das Chloratom an der 7. Position kann durch andere Nucleophile substituiert werden.

    Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu erhalten.

    Esterhydrolyse: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.

Häufige Reagenzien und Bedingungen

    Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

    Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid.

    Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid.

Hauptprodukte, die gebildet werden

    Substitution: Verschiedene substituierte Pyrrolopyridinderivate.

    Oxidation: Oxidierte Formen der Verbindung mit verschiedenen funktionellen Gruppen.

    Reduktion: Reduzierte Derivate mit veränderten Oxidationsstufen.

    Hydrolyse: 7-Chlor-1H-pyrrolo[2,3-c]pyridin-3-carbonsäure.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-7-Chlor-1H-pyrrolo[2,3-c]pyridin-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Kinaseenzymen. Die Verbindung bindet an die aktive Stelle des Enzyms, hemmt seine Aktivität und beeinflusst dadurch nachgeschaltete Signalwege. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, darunter die Modulation der Zellproliferation und Apoptose.

Wirkmechanismus

The mechanism of action of methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

Key Observations:

Positional Isomerism : Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate differs in ester position (2 vs. 3), altering dipole moments and reactivity. This impacts applications, such as coupling reactions in drug synthesis.

Functional Group Effects : The carboxylic acid derivative (5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibits higher acidity, making it suitable for salt formation or amide bond synthesis.

Substituent Influence: N-Methylation (e.g., methyl 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate ) improves metabolic stability by blocking oxidative degradation at the pyrrole nitrogen.

Key Findings:
  • Catalyst Impact : Pd/C-mediated hydrogenation (e.g., ) is widely used but yields vary depending on substituent sensitivity.
  • Esterification Efficiency : tert-Butyl esters often show lower yields due to steric hindrance during coupling.

Biologische Aktivität

Methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolo[2,3-c]pyridine core structure. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of approximately 210.62 g/mol. The compound features a chlorine atom at the 7th position and a carboxylate group at the 3rd position, which contribute to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC₉H₇ClN₂O₂
Molecular Weight210.62 g/mol
CAS Number1266557-63-4
Purity95%

Research indicates that this compound exhibits significant activity as an inhibitor of various enzymes and molecular targets involved in disease processes. Notably, it has shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in multiple cancers. The mechanism of action typically involves binding to the ATP-binding site of FGFRs, thereby blocking downstream signaling pathways that promote cell proliferation and survival .

Antitumor Activity

Studies have demonstrated that this compound can inhibit tumor cell growth through its action on FGFRs. For instance, compounds in this class have been evaluated for their effects on various cancer cell lines, showing dose-dependent inhibition of cell proliferation. The structural configuration allows for modifications that enhance selectivity and efficacy against target proteins.

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of other kinases involved in tumorigenesis. The binding affinities and mechanisms of action have been elucidated using techniques such as X-ray crystallography and molecular docking studies. These studies are crucial for optimizing modifications to enhance efficacy against specific targets.

Case Studies

Recent research highlights the biological activity of this compound through various case studies:

  • Inhibition of FGFRs : A study demonstrated that this compound effectively inhibited FGFR signaling pathways in vitro, leading to reduced proliferation in cancer cell lines.
  • Antimycobacterial Activity : Another investigation explored its activity against Mycobacterium tuberculosis (Mtb), revealing promising results with low minimum inhibitory concentrations (MIC) compared to other derivatives within the pyrrolopyridine family .

Comparative Analysis with Related Compounds

The following table summarizes the similarities and differences between this compound and related compounds:

Compound NameSimilarityUnique Features
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylateHighDifferent substitution pattern affecting biological activity
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylateHighVariation in ring structure influencing reactivity
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridineModerateBromine substitution at the 5th position
7-AzaindoleModerateLacks chlorine substitution but retains similar core

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.